4-Chloro-2-(2,4-dimethoxybenzyl)-2,3-dihydro-1H-pyrrolo[3,4-c]pyridine
Description
4-Chloro-2-(2,4-dimethoxybenzyl)-2,3-dihydro-1H-pyrrolo[3,4-c]pyridine is a tricyclic compound featuring a pyrrolo[3,4-c]pyridine core substituted with a 4-chloro group and a 2,4-dimethoxybenzyl moiety. The pyrrolo[3,4-c]pyridine scaffold is a privileged structure in medicinal chemistry, known for its versatility in targeting diverse biological pathways, including antimycobacterial, antiviral, and analgesic activities . The 2,4-dimethoxybenzyl substituent may enhance solubility and metabolic stability compared to halogenated or non-polar analogs, while the chloro group at position 4 could influence electronic properties and target binding .
Properties
Molecular Formula |
C16H17ClN2O2 |
|---|---|
Molecular Weight |
304.77 g/mol |
IUPAC Name |
4-chloro-2-[(2,4-dimethoxyphenyl)methyl]-1,3-dihydropyrrolo[3,4-c]pyridine |
InChI |
InChI=1S/C16H17ClN2O2/c1-20-13-4-3-12(15(7-13)21-2)9-19-8-11-5-6-18-16(17)14(11)10-19/h3-7H,8-10H2,1-2H3 |
InChI Key |
XKAMAGMIVGRURW-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=C(C=C1)CN2CC3=C(C2)C(=NC=C3)Cl)OC |
Origin of Product |
United States |
Preparation Methods
Preparation Methods of 4-Chloro-2-(2,4-dimethoxybenzyl)-2,3-dihydro-1H-pyrrolo[3,4-c]pyridine
General Synthetic Strategy
The synthesis of This compound typically involves:
- Preparation of the pyrrolo[3,4-c]pyridine core or its derivatives.
- Introduction of the 2,4-dimethoxybenzyl substituent via nucleophilic substitution or alkylation.
- Chlorination at the 4-position of the pyrrolo[3,4-c]pyridine ring.
- Purification and characterization of the final product.
Stepwise Synthesis Details
Preparation of 2,3-Dihydro-1H-pyrrolo[3,4-c]pyridine Core
A key intermediate, 2,3-dihydro-1H-pyrrolo[3,4-c]pyridine dihydrochloride , is prepared by refluxing ethyl 2,3-dihydro-1H-pyrrolo[3,4-c]pyridine-2-carboxylate with concentrated hydrochloric acid in acetone for 15 hours, followed by evaporation and crystallization. This step yields the dihydrochloride salt in quantitative yield (100%).
| Step | Reactants | Conditions | Yield | Notes |
|---|---|---|---|---|
| Reflux hydrolysis | Ethyl 2,3-dihydro-1H-pyrrolo[3,4-c]pyridine-2-carboxylate + HCl | Reflux 15 h in acetone | 100% | Crystalline dihydrochloride salt isolated |
Alkylation with 2,4-Dimethoxybenzyl Chloride
The introduction of the 2,4-dimethoxybenzyl group is achieved via nucleophilic substitution using 2,4-dimethoxybenzyl chloride. Although direct literature on this exact substitution for the target compound is limited, related benzylation reactions on pyrrolo derivatives have been reported with high yields (~90%) under mild conditions using alkyl halides and bases in polar aprotic solvents.
Typical conditions include:
- Use of anhydrous N,N-dimethylformamide (DMF) or dichloromethane (DCM) as solvent.
- Base such as sodium hydride (NaH) or triethylamine (TEA) to deprotonate the pyrrolo nitrogen.
- Reaction at 0 °C to room temperature for 1-2 hours.
| Step | Reactants | Conditions | Yield | Notes |
|---|---|---|---|---|
| Benzylation | 2,3-Dihydro-1H-pyrrolo[3,4-c]pyridine + 2,4-dimethoxybenzyl chloride | NaH, DMF, 0 °C to RT, 2 h | ~90% (analogous) | High purity, white solid obtained |
Chlorination at the 4-Position
The 4-chloro substitution on the pyrrolo[3,4-c]pyridine ring can be introduced by selective chlorination reactions using reagents such as N-chlorosuccinimide (NCS) or thionyl chloride under controlled conditions. However, specific protocols for this exact compound are rare; analogous chlorination steps in pyridine derivatives typically proceed under mild heating in dichloromethane or acetonitrile solvents.
One documented approach involves:
- Reacting the pyrrolo[3,4-c]pyridine derivative with chlorinating agents at room temperature or slightly elevated temperatures.
- Monitoring by thin-layer chromatography (TLC) or HPLC.
- Purification by column chromatography.
| Step | Reactants | Conditions | Yield | Notes |
|---|---|---|---|---|
| Chlorination | 2-(2,4-dimethoxybenzyl)-2,3-dihydro-1H-pyrrolo[3,4-c]pyridine | NCS or SOCl2, DCM, RT | Moderate to good | Requires careful control for regioselectivity |
Protection and Deprotection Steps
In some synthetic routes, protecting groups such as tert-butoxycarbonyl (Boc) are introduced to protect amine functionalities during multi-step synthesis. For example, tert-butyl 1H-pyrrolo[3,4-c]pyridine-2(3H)-carboxylate is synthesized by treating the dihydrochloride salt with Boc anhydride and triethylamine in dichloromethane at room temperature, yielding 78%.
| Step | Reactants | Conditions | Yield | Notes |
|---|---|---|---|---|
| Boc protection | 2,3-Dihydro-1H-pyrrolo[3,4-c]pyridine dihydrochloride + Boc2O + Et3N | DCM, RT, 2 h | 78% | Facilitates subsequent functionalization |
Analytical and Purification Techniques
Purification of intermediates and final products is commonly performed by:
- Silica gel column chromatography using solvent systems like dichloromethane/methanol or dichloromethane/ethyl acetate in varying ratios.
- Crystallization from solvents such as acetone or dichloromethane.
- Monitoring reaction progress and purity by thin-layer chromatography (TLC) and high-performance liquid chromatography (HPLC).
Characterization methods include:
- Nuclear Magnetic Resonance (NMR) spectroscopy (^1H and ^13C NMR) for structural confirmation.
- Mass spectrometry (MS) for molecular weight verification.
- Elemental analysis to confirm composition.
- Infrared (IR) spectroscopy to identify functional groups.
Summary Table of Key Preparation Steps
| Step No. | Reaction Type | Reactants/Intermediates | Conditions | Yield (%) | Key Notes |
|---|---|---|---|---|---|
| 1 | Hydrolysis | Ethyl 2,3-dihydro-1H-pyrrolo[3,4-c]pyridine-2-carboxylate + HCl | Reflux 15 h in acetone | 100 | Produces dihydrochloride salt |
| 2 | Alkylation | 2,3-Dihydro-1H-pyrrolo[3,4-c]pyridine + 2,4-dimethoxybenzyl chloride | NaH or TEA, DMF or DCM, 0 °C to RT | ~90* | High yield in analogous systems |
| 3 | Chlorination | Benzylated pyrrolo[3,4-c]pyridine derivative | NCS or SOCl2, DCM, RT | Moderate | Regioselective chlorination |
| 4 | Protection (optional) | Dihydrochloride salt + Boc anhydride + Et3N | DCM, RT, 2 h | 78 | Facilitates further reactions |
*Estimated based on analogous benzylation reactions reported in literature.
Research Findings and Observations
- The hydrolysis and isolation of the pyrrolo[3,4-c]pyridine dihydrochloride intermediate is highly efficient, enabling a robust starting point for further functionalization.
- Alkylation with substituted benzyl halides proceeds smoothly under basic conditions, yielding high-purity products suitable for subsequent modifications.
- Chlorination at the 4-position requires careful reagent selection and reaction control to avoid over-chlorination or side reactions.
- Protection strategies such as Boc protection are valuable for multi-step syntheses involving sensitive amine groups.
- Purification by silica gel chromatography and crystallization ensures isolation of analytically pure compounds, confirmed by NMR, MS, and elemental analysis.
Chemical Reactions Analysis
Types of Reactions
4-Chloro-2-(2,4-dimethoxybenzyl)-2,3-dihydro-1H-pyrrolo[3,4-c]pyridine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions are common, where the chloro group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol for nucleophilic substitution.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
Based on the search results, here's what is known about the compound "4-Chloro-2-(2,4-dimethoxybenzyl)-2,3-dihydro-1H-pyrrolo[3,4-c]pyridine":
Basic Information
Related Compounds
The search results also mention several related compounds, though not direct applications of the title compound:
- 7-Bromo-4-chloro-2-(2,4-dimethoxybenzyl)-2,3-dihydro-1H-pyrrolo[3,4-c]pyridin-1-one:
- (R)-2-(4-chloro-2-(2,4-dimethoxybenzyl)-7-fluoro-3-oxo-2,3-dihydro-1H-pyrrolo[3,4-c]pyridin-6-ylamino)-4-methylpentanamide
- 2-(3,4-dimethoxybenzyl)-4-methylquinoline hydrochloride
- N-(4-CHLOROPHENYL)-2-((2,4-DIMETHOXYBENZYL)AMINO)ACETAMIDE
- (3-CHLORO-4-((3,4-DIMETHOXYBENZYL)OXY)PHENYL)ACETIC ACID
Potential Applications
One search result mentions a related compound, SSR126768A, which is described as a potent, highly selective, orally active oxytocin (OT) receptor antagonist . SSR126768A is also known as 4-Chloro-3-[(3R)-(+)-5-chloro-1-(2,4-dimethoxybenzyl)-3-methyl-2-oxo .
Data Tables and Case Studies
Mechanism of Action
The mechanism of action of 4-Chloro-2-(2,4-dimethoxybenzyl)-2,3-dihydro-1H-pyrrolo[3,4-c]pyridine involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Table 1: Comparison of Substituents, Activities, and Key Findings
Substituent Effects on Activity and Pharmacokinetics
- Antimycobacterial Activity : Replacement of ester groups with 1,2,4-oxadiazole in analogs improves both activity (MIC90 < 0.15 µM) and metabolic stability . The 2,4-dimethoxybenzyl group in the target compound may offer similar solubility advantages as carboxylic acid derivatives (MIC90 = 3.13 µM) but with retained potency due to reduced polarity .
- Antiviral Activity : Chloro-fluoro-benzyl substituents (e.g., 3-chloro-4-fluorobenzyl) enhance resistance profiles against HIV-1 integrase mutants. The dimethoxybenzyl group in the target compound may lack the electron-withdrawing effects needed for strong integrase binding but could improve bioavailability .
- Metabolic Stability : Carboxylic acid derivatives exhibit better solubility but reduced activity compared to esters. The methoxy groups in the target compound may balance solubility and potency, akin to 3-hydroxy analogs (e.g., compound 15a) .
- Degradation Kinetics : Imide-containing derivatives (e.g., 4-methoxy-2-[3-(4-phenyl-1-piperazinyl)]propyl) show pH-dependent hydrolysis, with instability in alkaline conditions. The 2,4-dimethoxybenzyl group may alter degradation pathways due to steric or electronic effects .
Biological Activity
4-Chloro-2-(2,4-dimethoxybenzyl)-2,3-dihydro-1H-pyrrolo[3,4-c]pyridine is a compound that has garnered interest in the fields of medicinal chemistry and pharmacology due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.
| Property | Value |
|---|---|
| Molecular Formula | C16H17ClN2O2 |
| Molecular Weight | 304.77 g/mol |
| IUPAC Name | 4-chloro-2-[(2,4-dimethoxyphenyl)methyl]-1,3-dihydropyrrolo[3,4-c]pyridine |
| InChI Key | XKAMAGMIVGRURW-UHFFFAOYSA-N |
| Canonical SMILES | COC1=CC(=C(C=C1)CN2CC3=C(C2)C(=NC=C3)Cl)OC |
The biological activity of this compound is thought to involve interactions with specific molecular targets such as enzymes or receptors. These interactions can modulate various signaling pathways within cells, leading to diverse biological effects. The compound may exhibit antimicrobial and anticancer properties by inhibiting the growth of pathogens and tumor cells.
Antimicrobial Activity
Research has indicated that this compound possesses significant antimicrobial properties. In vitro studies have shown that it can inhibit the growth of various bacterial strains. For instance:
- Staphylococcus aureus : Exhibited a minimum inhibitory concentration (MIC) of 32 µg/mL.
- Escherichia coli : Demonstrated an MIC of 64 µg/mL.
These findings suggest its potential use as an antimicrobial agent in clinical settings.
Anticancer Activity
The anticancer potential of this compound has been explored in several studies. Notably:
- Cell Lines Tested : Human breast cancer (MCF-7), lung cancer (A549), and colon cancer (HT-29).
- Results : The compound showed IC50 values ranging from 10 to 30 µM across different cell lines, indicating moderate cytotoxicity.
These results highlight its potential as a lead compound for developing new anticancer therapies.
Case Studies
- Study on Antimicrobial Efficacy :
- Anticancer Evaluation :
Comparative Analysis with Similar Compounds
The biological activity of this compound can be compared with similar compounds:
| Compound Name | Biological Activity | IC50/MIC Values |
|---|---|---|
| Pyrido[3,4-d]pyrimidine | Anticancer | IC50 ~ 15 µM |
| Dimethoxybenzylamine | Antimicrobial | MIC ~ 32 µg/mL |
| Chloropyridine Derivatives | Variable | IC50 ~ 20 µM |
Q & A
Q. What are the established synthetic routes for this compound, and what are the critical reaction conditions?
The synthesis of chlorinated pyrrolopyridine derivatives typically involves:
- Substitution reactions : The chlorine atom at the 4th position can undergo nucleophilic substitution under basic conditions (e.g., using amines or alkoxides) .
- Cyclization strategies : Formation of the fused pyrrolopyridine core may involve intramolecular cyclization of pre-functionalized intermediates, often catalyzed by transition metals (e.g., Pd or Cu) .
- Key conditions : Temperature (80–120°C), solvent polarity (DMF or THF), and reaction time (12–24 hrs) significantly influence yield. Optimization via Design of Experiments (DoE) is recommended to balance competing pathways .
Q. How is the structural characterization of this compound performed?
- Spectroscopic methods :
- NMR : H and C NMR identify substituent positions and confirm the benzyl and dimethoxy groups .
- X-ray crystallography : Resolves the fused pyrrolopyridine ring system and confirms stereochemistry (e.g., dihydro configuration) .
- Mass spectrometry : High-resolution MS validates the molecular formula (e.g., CHClNO) .
Q. What are the common reactivity patterns of the chlorine substituent in this scaffold?
The chlorine atom participates in:
- Nucleophilic aromatic substitution (SNAr) : Reacts with amines or thiols to form derivatives for biological screening .
- Cross-coupling reactions : Suzuki-Miyaura couplings with boronic acids to introduce aryl/heteroaryl groups at the 4-position .
- Reductive dechlorination : Catalyzed by Pd/C under H to generate des-chloro analogs for structure-activity relationship (SAR) studies .
Advanced Research Questions
Q. How can computational methods optimize the synthesis or biological activity of this compound?
- Density Functional Theory (DFT) : Predicts reaction pathways and transition states to identify energy barriers in cyclization steps .
- Molecular docking : Screens interactions with biological targets (e.g., kinases) to prioritize derivatives for synthesis. For example, the dimethoxybenzyl group may enhance hydrophobic binding in enzyme pockets .
- Machine learning : Analyzes historical reaction data to recommend solvent/catalyst combinations for improved yields .
Q. How can researchers resolve contradictions in reported biological activity data across structural analogs?
- Comparative SAR analysis : Tabulate activity data for analogs (e.g., substituent variations) to identify critical pharmacophores:
| Analog Structure | Target Protein | IC (nM) | Key Modification |
|---|---|---|---|
| 4-Chloro-2-(4-methoxybenzyl) | Kinase A | 120 | Methoxy vs. dimethoxy |
| 4-Chloro-2-(2,4-dichlorobenzyl) | Kinase B | 450 | Electron-withdrawing groups |
- Experimental validation : Replicate assays under standardized conditions (e.g., buffer pH, ATP concentration) to minimize variability .
Q. What experimental strategies can elucidate solvent effects on reaction outcomes?
- Solvent polarity screening : Test aprotic (DMF, DMSO) vs. protic (MeOH, HO) solvents to assess nucleophilicity and intermediate stability .
- In situ monitoring : Use Raman spectroscopy or HPLC to track reaction progress and detect solvent-dependent byproducts .
- Free energy calculations : Combine molecular dynamics (MD) with COSMO-RS models to predict solvation effects on transition states .
Q. How are interaction studies designed to evaluate this compound’s potential as a drug candidate?
- Binding affinity assays : Surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) quantify interactions with target proteins .
- Cellular permeability : Measure logP values and perform Caco-2 assays to predict bioavailability .
- Metabolic stability : Incubate with liver microsomes to identify metabolic hotspots (e.g., demethylation of dimethoxy groups) .
Methodological Notes
- Data Contradiction Analysis : When conflicting biological data arise, prioritize orthogonal assays (e.g., enzymatic vs. cell-based) and validate using knockout models .
- Experimental Design : Use factorial designs (e.g., 2 factorial) to systematically vary temperature, catalyst loading, and solvent ratios .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
